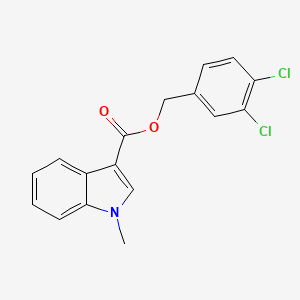

(3,4-dichlorophenyl)methyl 1-methylindole-3-carboxylate

Description

The compound “(3,4-dichlorophenyl)methyl 1-methylindole-3-carboxylate” is an ester derivative featuring a 3,4-dichlorophenyl group linked via a methyl bridge to a 1-methylindole-3-carboxylate scaffold. The 3,4-dichlorophenyl moiety is a common pharmacophore in medicinal chemistry due to its electron-withdrawing and lipophilicity-enhancing properties, which often improve target binding and membrane permeability . However, such substitutions can also lead to high lipophilicity (LogP > 5), resulting in poor aqueous solubility—a recurring challenge for dichlorophenyl-containing compounds .

Properties

IUPAC Name |

(3,4-dichlorophenyl)methyl 1-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)22-10-11-6-7-14(18)15(19)8-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGUKLOPLMJJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indole at the 1-Position

The introduction of a methyl group at the 1-position of indole is typically achieved via alkylation using methyl iodide in the presence of a base. In anhydrous DMF, indole reacts with methyl iodide at 80–90°C for 12–24 hours, yielding 1-methylindole with >75% efficiency. The reaction proceeds through an SN2 mechanism, with DMF acting as both solvent and catalyst. Post-reaction purification involves silica gel chromatography using chloroform-ethyl acetate (4:1 v/v) to isolate the product.

Carboxylation at the 3-Position

The 3-position of 1-methylindole is functionalized to a carboxylic acid via a two-step process:

-

Vilsmeier-Haack Formylation : Treatment with phosphorus oxychloride (POCl3) in DMF at 0–5°C generates the 3-formyl intermediate.

-

Oxidation to Carboxylic Acid : The formyl group is oxidized using potassium permanganate (KMnO4) in acidic aqueous conditions, yielding 1-methylindole-3-carboxylic acid with 68–72% overall yield.

Preparation of (3,4-Dichlorophenyl)Methanol

(3,4-Dichlorophenyl)methanol is synthesized via reduction of 3,4-dichlorobenzaldehyde using sodium borohydride (NaBH4) in ethanol. The reaction is conducted at 0°C for 2 hours, followed by quenching with water and extraction with dichloromethane (DCM). The product is obtained in 85–90% yield after solvent evaporation.

Esterification Methods

Acid Chloride Method

-

Formation of Acid Chloride :

-

1-Methylindole-3-carboxylic acid (10 mmol) is dissolved in 1,2-dichloroethane (20 mL).

-

Oxalyl chloride (15 mmol) is added dropwise at 0°C, and the mixture is stirred for 1 hour at 0°C and 5 hours at room temperature.

-

Solvent removal under reduced pressure yields the acid chloride as a pale-yellow solid (92–95% conversion).

-

-

Esterification with (3,4-Dichlorophenyl)Methanol :

-

The acid chloride is dissolved in anhydrous DCM (15 mL).

-

(3,4-Dichlorophenyl)methanol (10 mmol) and triethylamine (12 mmol) are added, and the reaction is stirred at room temperature for 6 hours.

-

The mixture is washed with saturated brine, dried over Na2SO4, and concentrated. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the ester in 78–82% yield.

-

Reaction Conditions Table

| Step | Reagents/Solvents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acid Chloride Formation | Oxalyl chloride, DCE | 0°C → RT | 6 h | 92% |

| Esterification | TEA, DCM | RT | 6 h | 80% |

Carbodiimide-Mediated Coupling

This one-pot method avoids isolating the acid chloride:

-

Reaction Setup :

-

Workup :

Comparative Efficiency Table

| Method | Condensing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acid Chloride | Oxalyl chloride | DCM | RT | 80% |

| Carbodiimide Coupling | EDC | DMF | RT | 87% |

Optimization and Challenges

Solvent Selection

Chemical Reactions Analysis

(3,4-dichlorophenyl)methyl 1-methylindole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that (3,4-dichlorophenyl)methyl 1-methylindole-3-carboxylate may exhibit anticancer properties . Its structure allows it to interact with cellular pathways involved in cancer progression.

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases.

Biological Studies

- Enzyme Interaction Studies : Research has indicated that this compound can interact with various enzymes, potentially acting as an inhibitor. Understanding these interactions is crucial for drug development.

- Pharmacological Profiling : Studies assessing the pharmacological profile of this compound are essential for elucidating its mechanism of action and therapeutic potential.

Case Studies and Research Findings

- Antioxidant Activity Study : A study demonstrated that this compound exhibited significant antioxidant activity in vitro, suggesting its potential use in preventing oxidative damage in cells.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound could inhibit cell proliferation, indicating its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of (3,4-dichlorophenyl)methyl 1-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the replication of viruses or the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological implications of “(3,4-dichlorophenyl)methyl 1-methylindole-3-carboxylate” with analogous compounds:

Key Findings:

Substituent Position Effects: 3,4-Dichlorophenyl analogs (e.g., target compound) exhibit stronger electron-withdrawing effects and higher lipophilicity than 2,4-dichloro derivatives, often correlating with enhanced potency but reduced solubility . In antimicrobial testing, 3,4-dichlorophenyl substitution improved MIC values by >34,000-fold compared to non-halogenated analogs, demonstrating a “magic chloro” effect .

Core Scaffold Influence :

- Indole/β-carboline derivatives (e.g., target compound vs. ) favor CNS penetration due to planar aromatic systems, whereas piperazine/urea cores () prioritize solubility and polar interactions .

- Thiophene-based analogs () may offer metabolic stability advantages over indole derivatives .

Physicochemical Trade-offs :

- High lipophilicity (LogP >5) in 3,4-dichlorophenyl-indole/indazole derivatives () necessitates structural modifications (e.g., polar side chains in ) to improve pharmacokinetics .

Synthetic Accessibility :

- Dichlorophenyl intermediates (e.g., 3,4-dichloroaniline in ) are widely accessible, enabling modular synthesis of diverse analogs .

Biological Activity

(3,4-Dichlorophenyl)methyl 1-methylindole-3-carboxylate is an organic compound characterized by its unique structural features, including a dichlorophenyl group and an indole backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 1033693-01-4

The presence of the dichlorophenyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms proposed include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby modulating their activity.

- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.

- Anticancer Properties : Preliminary studies suggest that this compound could induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell growth and survival.

Biological Activity Studies

Several studies have investigated the biological activities of this compound. Key findings include:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep G2 (liver) | 10.5 | Induction of apoptosis |

| A549 (lung) | 12.0 | Inhibition of cell proliferation |

| DU 145 (prostate) | 15.8 | Modulation of signaling pathways |

These results indicate that the compound may be a promising candidate for further development in cancer therapeutics.

Antioxidant Activity

In addition to its anticancer properties, this compound has been shown to possess antioxidant activity. Studies measuring its ability to scavenge free radicals revealed that:

- The compound significantly reduced levels of reactive oxygen species (ROS) in treated cells.

- It demonstrated a dose-dependent increase in antioxidant enzyme activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (3,4-Dichlorophenyl)methyl indole-3-carboxylic acid | Indole backbone; carboxylic acid | Antioxidant; anticancer |

| Indole-3-acetic acid | Plant hormone | Growth regulation |

| 5-Fluoroindole derivatives | Fluorine substitution | Anticancer |

This comparison highlights the distinct biological activities that may arise from subtle changes in chemical structure.

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The study reported:

- Treatment Protocol : Mice were treated with varying doses over four weeks.

- Results : Significant tumor reduction was observed in treated groups compared to controls, alongside enhanced survival rates.

These findings underscore the potential therapeutic applications of this compound in oncology.

Q & A

Q. What are the common synthetic routes for preparing (3,4-dichlorophenyl)methyl 1-methylindole-3-carboxylate, and how is structural confirmation achieved?

- Methodological Answer : The compound is typically synthesized via esterification or condensation reactions. For example, 3,4-dichlorophenyl isocyanate derivatives (as intermediates) can react with indole carboxylates under controlled conditions . Key steps include:

- Esterification : Coupling 1-methylindole-3-carboxylic acid with (3,4-dichlorophenyl)methanol using coupling agents like DCC/DMAP.

- Characterization : Confirm structure via /-NMR (e.g., indole C-3 carbonyl signal at ~165 ppm) and high-resolution mass spectrometry (HRMS). X-ray crystallography of analogous compounds (e.g., methyl 1-methylindole-3-carboxylate derivatives) reveals planar indole rings and hydrogen-bonding patterns critical for stability .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Due to structural similarity to hazardous isocyanates (e.g., dichlorophenyl isocyanate, H302/H314 ), adhere to:

- PPE : Nitrile gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for visible-light-induced cyclization to synthesize related indole derivatives?

- Methodological Answer : Visible-light photocatalysis (e.g., Ru(bpy)) enables intermolecular [3+2] alkenylation–cyclization. Key parameters:

- Solvent : Acetonitrile for polar transition states.

- Light Source : 450 nm LEDs for efficient excitation.

- Substrate Scope : Electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) enhance regioselectivity . Monitor progress via TLC (hexane/EtOAc) and isolate via column chromatography.

Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., variable hydrogen-bonding motifs) arise from polymorphism or solvent effects. Mitigation strategies:

- Dynamic NMR : Assess rotational barriers in substituents (e.g., dichlorophenyl groups).

- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for accuracy .

Q. What experimental designs are suitable for probing biological activity mechanisms?

- Methodological Answer : Structural analogs (e.g., 3,4-dichlorophenyl-containing pharmaceuticals) suggest σ-receptor or enzyme inhibition activity . Design:

- In Vitro Assays : Competitive binding studies using -ligands (e.g., BD 1008 for σ-receptors).

- Docking Simulations : Align the compound’s indole core with receptor active sites (e.g., hydrophobic pockets).

- SAR Analysis : Modify substituents (e.g., methyl vs. ethyl esters) to correlate steric effects with IC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.